molecular formula C14H17F2NO B6239605 N-(4,4-difluorocycloheptyl)benzamide CAS No. 2377034-92-7

N-(4,4-difluorocycloheptyl)benzamide

Cat. No.: B6239605
CAS No.: 2377034-92-7
M. Wt: 253.3
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Description

N-(4,4-difluorocycloheptyl)benzamide: is a chemical compound that belongs to the class of benzamides It features a benzamide core with a 4,4-difluorocycloheptyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,4-difluorocycloheptyl)benzamide can be achieved through the condensation reaction between 4,4-difluorocycloheptylamine and benzoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4,4-difluorocycloheptyl)benzamide can undergo oxidation reactions, particularly at the benzamide moiety, leading to the formation of corresponding benzoyl derivatives.

    Reduction: The compound can be reduced to form amine derivatives, which can further react to form various substituted benzamides.

    Substitution: The fluorine atoms on the cycloheptyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: Benzoyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

Chemistry: N-(4,4-difluorocycloheptyl)benzamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of novel chemical reactions and the synthesis of complex molecules.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool in the investigation of biochemical pathways and mechanisms.

Medicine: this compound is being explored for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. Its structural properties may allow it to modulate specific biological targets involved in disease processes.

Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of N-(4,4-difluorocycloheptyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

  • N-(4-fluorophenyl)benzamide
  • N-(4-chlorophenyl)benzamide
  • N-(4-methylphenyl)benzamide

Comparison: N-(4,4-difluorocycloheptyl)benzamide is unique due to the presence of the 4,4-difluorocycloheptyl group, which imparts distinct chemical and physical properties compared to other benzamide derivatives. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

2377034-92-7

Molecular Formula

C14H17F2NO

Molecular Weight

253.3

Purity

95

Origin of Product

United States

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